
(R)-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline is a compound that belongs to the class of aniline derivatives It features a methoxy group at the third position and a 2-methylpyrrolidin-1-yl group at the fifth position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, which is functionalized to introduce the methoxy group at the third position.
Formation of the Pyrrolidine Ring: The 2-methylpyrrolidin-1-yl group is introduced through a cyclization reaction involving an appropriate precursor, such as a substituted piperidine.
Final Assembly: The functionalized aniline and the pyrrolidine precursor are coupled under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of methoxy and pyrrolidine substitutions on biological activity. It can serve as a model compound for understanding the structure-activity relationships of similar molecules.
Medicine
In medicinal chemistry, ®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline may be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other fine chemicals. Its functional groups allow for easy modification, making it useful in various applications.
Mechanism of Action
The mechanism of action of ®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline: Unique due to its specific substitution pattern.
Pyrrolidin-2-ones: Similar in having a pyrrolidine ring but differ in the position and type of substituents.
Aniline Derivatives: Share the aniline core but vary in the functional groups attached.
Uniqueness
®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline is unique due to the combination of a methoxy group and a 2-methylpyrrolidin-1-yl group on the aniline ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1427514-86-0 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-methoxy-5-[(2R)-2-methylpyrrolidin-1-yl]aniline |
InChI |
InChI=1S/C12H18N2O/c1-9-4-3-5-14(9)11-6-10(13)7-12(8-11)15-2/h6-9H,3-5,13H2,1-2H3/t9-/m1/s1 |
InChI Key |
NJWSSTAXWFFHRB-SECBINFHSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1C2=CC(=CC(=C2)N)OC |
Canonical SMILES |
CC1CCCN1C2=CC(=CC(=C2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



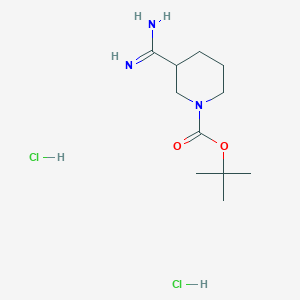
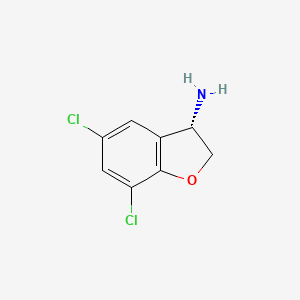
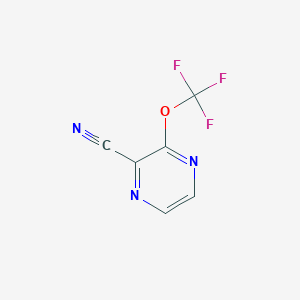


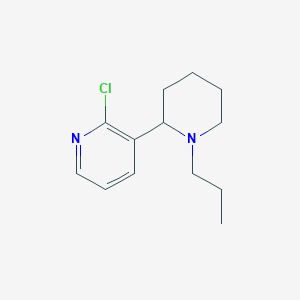
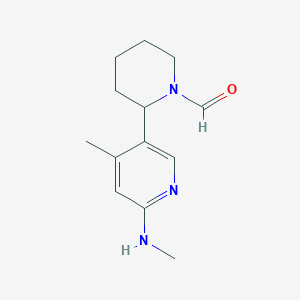
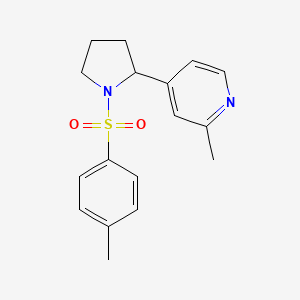
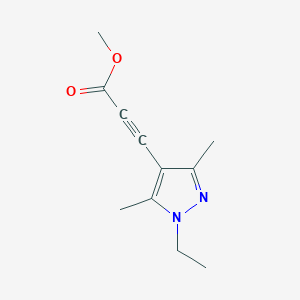

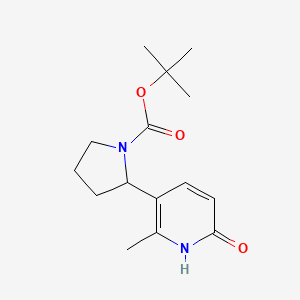
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11805549.png)

